molecular formula C19H28O3 B1326079 Ethyl 7-(4-n-Butylphenyl)-7-oxoheptanoate CAS No. 951888-74-7

Ethyl 7-(4-n-Butylphenyl)-7-oxoheptanoate

Cat. No.: B1326079
CAS No.: 951888-74-7
M. Wt: 304.4 g/mol
InChI Key: IHKLTVLOKTZBLA-UHFFFAOYSA-N
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Description

Ethyl 7-(4-n-Butylphenyl)-7-oxoheptanoate is an organic compound with a complex structure that includes a butyl-substituted phenyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-n-Butylphenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-butylphenyl)-7-oxoheptanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-n-Butylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 7-(4-n-Butylphenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-n-Butylphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The butyl-substituted phenyl ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-phenyl-7-oxoheptanoate: Lacks the butyl substitution, which may affect its reactivity and applications.

    Ethyl 7-(4-methylphenyl)-7-oxoheptanoate: Contains a methyl group instead of a butyl group, leading to different physical and chemical properties.

    Ethyl 7-(4-ethylphenyl)-7-oxoheptanoate:

Uniqueness

Ethyl 7-(4-n-Butylphenyl)-7-oxoheptanoate is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 7-(4-butylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-3-5-9-16-12-14-17(15-13-16)18(20)10-7-6-8-11-19(21)22-4-2/h12-15H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKLTVLOKTZBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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